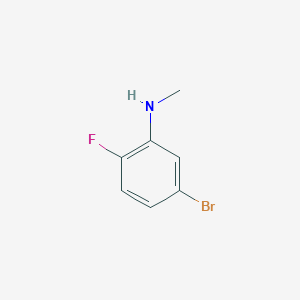

5-Bromo-2-fluoro-N-metilanilina

Descripción general

Descripción

5-Bromo-2-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7BrFN . Its average mass is approximately 204.040 Da . This compound belongs to the class of aromatic amines and contains both bromine and fluorine substituents on the benzene ring. The presence of these halogens can significantly impact its chemical properties and reactivity .

Physical And Chemical Properties Analysis

Mecanismo De Acción

The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst to couple boron compounds (like 5-Bromo-2-fluoro-N-methylaniline) with halides . This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .

In terms of safety, direct contact with 5-Bromo-2-fluoro-N-methylaniline might cause irritation and corrosion . It should be handled with appropriate personal protective equipment and stored in a sealed container, away from fire sources and oxidizers .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-Bromo-2-fluoro-N-methylaniline in laboratory experiments include its low toxicity and non-irritant properties, its low cost, and its availability. Additionally, its reactivity and nucleophilicity make it a useful reagent for a variety of organic reactions. The main limitation of using 5-Bromo-2-fluoro-N-methylaniline in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Direcciones Futuras

For the use of 5-Bromo-2-fluoro-N-methylaniline may include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research may be conducted into its reactivity and nucleophilicity, as well as its solubility in water. Finally, further research may be conducted into its potential use as a fluorescent dye for imaging and tracking cellular processes in living organisms.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos MDL

“5-Bromo-4-fluoro-2-metilanilina” es un ingrediente clave para la síntesis de compuestos MDL, que son derivados de N-fenil-4-(fenilsulfonamido)bencensulfonamida . Estos incluyen MDL-800, MDL-801 y MDL-811 .

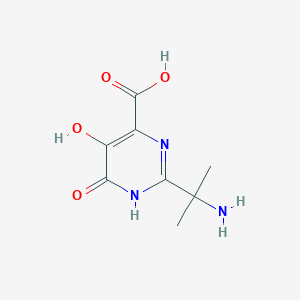

Activador de Sirtuina 6

Los compuestos MDL, sintetizados usando “5-Bromo-4-fluoro-2-metilanilina”, son activadores de la sirtuina 6 (SIRT6) . SIRT6 es una desacetilasa de lisina que actúa como un supresor tumoral .

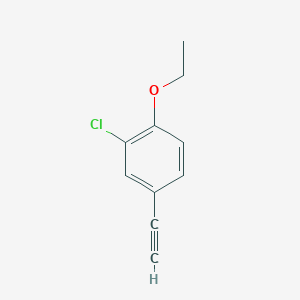

Intermediario Farmacéutico

“5-Bromo-2-fluoroanilina” se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la producción de varios fármacos farmacéuticos .

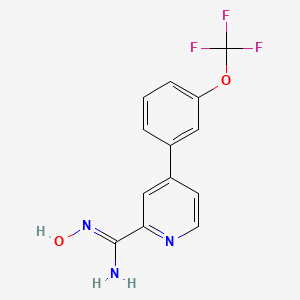

Investigación en Neurotransmisión de Glutamato

Aunque no está directamente relacionado con “5-Bromo-2-fluoro-N-metilanilina”, su pariente cercano “5-Bromo-2-metilanilina” se ha utilizado en investigación ocular experimental . Específicamente, se ha utilizado en estudios que investigan el glutamato, un neurotransmisor excitatorio en la retina de los vertebrados .

Propiedades

IUPAC Name |

5-bromo-2-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICFTLHOMUTOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656166 | |

| Record name | 5-Bromo-2-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1153252-25-5 | |

| Record name | 5-Bromo-2-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

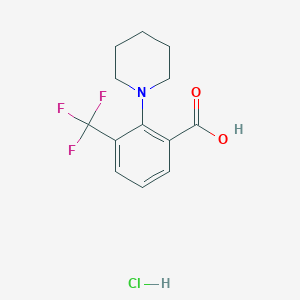

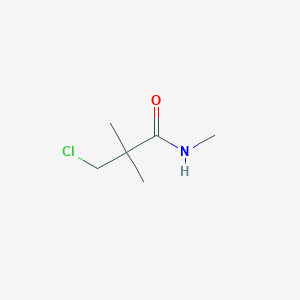

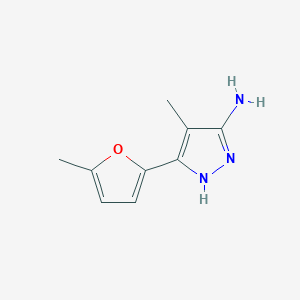

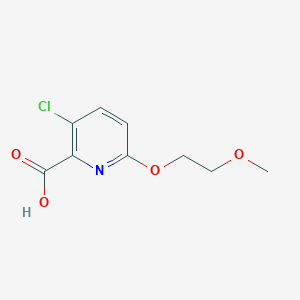

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)

![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)

![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)

![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)